Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its fused thiophene rings, which provide a stable and electron-rich structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- typically involves the chlorination of thieno[3,2-b]thiophene derivatives. One common method includes the use of thionyl chloride as a chlorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where thieno[3,2-b]thiophene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols are used in substitution reactions, typically under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which have applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism by which thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate various biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene: Known for its use in organic electronics and optoelectronic devices.
Thieno[3,4-c]thiophene:
Uniqueness: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Eigenschaften
CAS-Nummer |
37493-39-3 |
---|---|
Molekularformel |
C7HCl3OS2 |
Molekulargewicht |
271.6 g/mol |
IUPAC-Name |
2,6-dichlorothieno[3,2-b]thiophene-5-carbonyl chloride |
InChI |
InChI=1S/C7HCl3OS2/c8-3-1-2-5(13-3)4(9)6(12-2)7(10)11/h1H |
InChI-Schlüssel |
UFCGVCALPPEFSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1SC(=C2Cl)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.